molecular formula C25H40ClN7O5 B15169909 L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- CAS No. 646031-08-5

L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl-

Katalognummer: B15169909
CAS-Nummer: 646031-08-5
Molekulargewicht: 554.1 g/mol
InChI-Schlüssel: ZTOTYKCUQCGSQQ-FFZOFVMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- is a synthetic peptide derivative structurally derived from L-arginine. Its core structure includes:

  • L-Arginine backbone: A semi-essential amino acid critical in nitric oxide (NO) synthesis via nitric oxide synthase (NOS) .
  • N-(7-amino-1-oxoheptyl): A seven-carbon chain with an amino group and ketone, likely influencing solubility and receptor interactions.
  • 4-Chloro-D-phenylalanyl residue: A non-natural D-amino acid with a para-chloro substitution, which may enhance stability against proteolytic degradation and modulate bioactivity .

Eigenschaften

CAS-Nummer

646031-08-5

Molekularformel

C25H40ClN7O5

Molekulargewicht

554.1 g/mol

IUPAC-Name

(2S)-2-[[(2R)-2-[[(2S)-2-(7-aminoheptanoylamino)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C25H40ClN7O5/c1-16(31-21(34)8-4-2-3-5-13-27)22(35)33-20(15-17-9-11-18(26)12-10-17)23(36)32-19(24(37)38)7-6-14-30-25(28)29/h9-12,16,19-20H,2-8,13-15,27H2,1H3,(H,31,34)(H,32,36)(H,33,35)(H,37,38)(H4,28,29,30)/t16-,19-,20+/m0/s1

InChI-Schlüssel

ZTOTYKCUQCGSQQ-FFZOFVMBSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CCCCCCN

Kanonische SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCCCN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the protection of functional groups to prevent unwanted reactions. Key steps include:

    Protection of the amino group: Using reagents like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Formation of peptide bonds: Employing coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Deprotection: Removing the protective groups under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.

    Reduction: Conducted under inert atmospheres to prevent unwanted side reactions.

    Substitution: Requires specific catalysts or conditions to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the amino group may yield nitro derivatives, while reduction of carbonyl groups can produce alcohols.

Wissenschaftliche Forschungsanwendungen

L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Wirkmechanismus

The mechanism of action of L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

L-Arginine Derivatives

L-Homoarginine
  • Structure : L-Arginine with an additional methylene group in the side chain.
  • Bioactivity: Acts as a partial NOS substrate (80% efficacy vs. L-arginine) and influences vascular function .
  • Key Difference : The target compound’s 4-chloro-D-phenylalanyl group may confer greater metabolic stability compared to L-homoarginine’s unmodified structure.
L-Arginyl-L-Aspartate
  • Structure : Dipeptide of L-arginine and L-aspartate.
  • Bioactivity: Enhances NO production (84% efficacy vs. L-arginine) and improves insulin sensitivity .
  • Key Difference : The target compound’s D-configuration and chloro-substitution likely reduce susceptibility to enzymatic cleavage, unlike L-arginyl-L-aspartate .
L-Argininamide Derivatives
  • Example: L-Argininamide, N-(7-amino-1-oxoheptyl)-O-(phenylmethyl)-L-seryl-4-chloro-D-phenylalanyl- .
  • Structure : Includes a benzyl-protected serine and similar 4-chloro-D-phenylalanyl group.
  • Key Difference : The absence of the O-benzyl group in the target compound may improve bioavailability by reducing steric hindrance.

Chlorinated Phenylalanine Derivatives

4-Chloro-L-Phenylalanine
  • Structure : L-phenylalanine with para-chloro substitution.
  • Bioactivity: Used to inhibit serotonin synthesis; lacks NO-related activity.
  • Key Difference : The D-configuration in the target compound may alter receptor binding compared to the L-form .
4-Fluoro-D-Phenylalanine
  • Structure : D-phenylalanine with para-fluoro substitution.
  • Bioactivity : Antimicrobial properties; similar proteolytic resistance.
  • Key Difference : Chlorine’s larger atomic radius in the target compound may enhance hydrophobic interactions in target binding vs. fluorine .
Cyclic Peptide (HY-P3884)
  • Structure : Cyclic peptide with D-seryl, D-alanyl, and methylated glycine residues .
  • Bioactivity : Stabilized structure for prolonged half-life; mechanism undisclosed.
  • Key Difference: The target compound’s linear structure and arginine backbone suggest a focus on NO pathway modulation rather than receptor antagonism.

Physicochemical and Functional Comparison

Property Target Compound L-Homoarginine 4-Chloro-L-Phenylalanine HY-P3884 Cyclic Peptide
Molecular Weight ~650–750 (estimated) 188.2 199.6 824.96
Key Functional Groups Chloro-D-Phe, 7-aminoheptanoyl Guanidino group Chloro-L-Phe Cyclic structure, methylations
Metabolic Stability High (D-amino acid, chloro) Moderate Low (L-configuration) Very high (cyclic)
Primary Bioactivity Putative NO modulation NO precursor Serotonin inhibition Undisclosed
Reference

Research Implications and Gaps

  • Chlorinated Residues : The 4-chloro-D-phenylalanyl group may enhance binding to hydrophobic enzyme pockets, similar to chlorinated benzoic acid derivatives in substrate analog studies .
  • D-Amino Acid Advantage: Improved stability over L-configured peptides aligns with trends in antimicrobial and neuroactive peptide design .

Critical Knowledge Gaps:

  • Direct enzymatic or receptor targets remain uncharacterized.
  • Pharmacokinetic data (e.g., absorption, half-life) are absent.
  • Comparative efficacy against established NO modulators (e.g., L-arginine + antioxidants ) is unknown.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.